2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The key steps include:
Bromination and Chlorination: The initial steps involve the bromination and chlorination of the precursor compounds to introduce the bromine and chlorine atoms.
Formation of the Benzoxazole Ring: This step involves the cyclization of the appropriate precursors to form the benzoxazole ring.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with the phenol derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenols and benzoxazole derivatives. Examples include:
- 2-bromo-4-chloro-3,5-dimethylphenol
- 3-(5-methyl-1,3-benzoxazol-2-yl)phenol
Uniqueness
The uniqueness of 2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18BrClN2O2 |
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Molecular Weight |
469.8 g/mol |
IUPAC Name |
2-bromo-4-chloro-3,5-dimethyl-6-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C23H18BrClN2O2/c1-12-7-8-19-18(9-12)27-23(29-19)15-5-4-6-16(10-15)26-11-17-13(2)21(25)14(3)20(24)22(17)28/h4-11,28H,1-3H3 |
InChI Key |
GWTCIBWDUIPDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C |
Origin of Product |
United States |
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